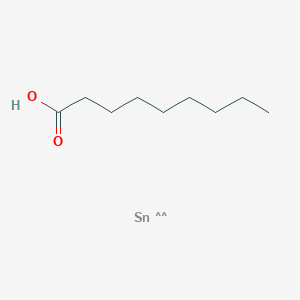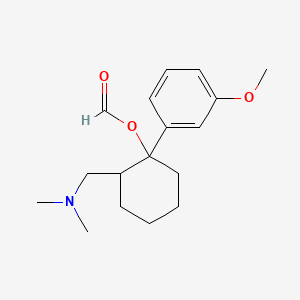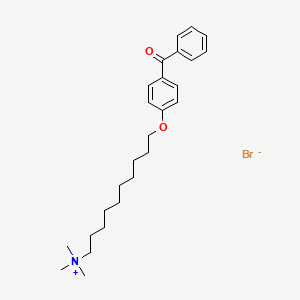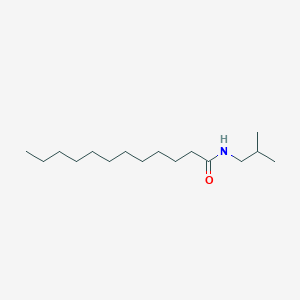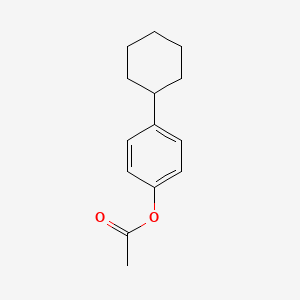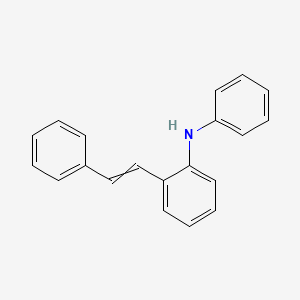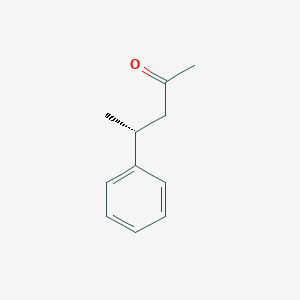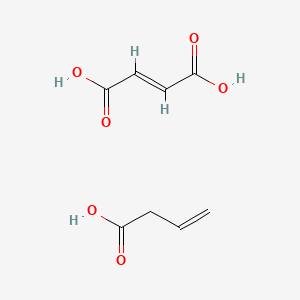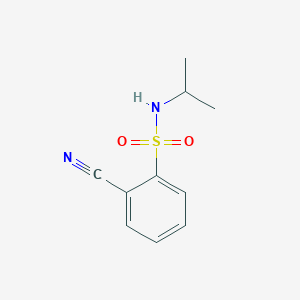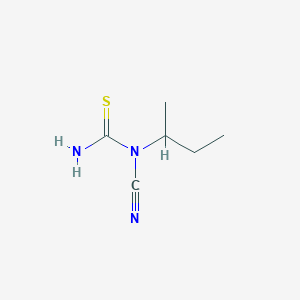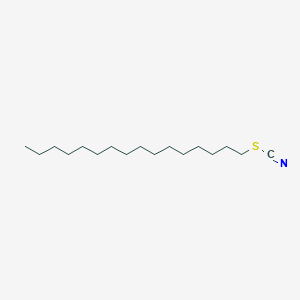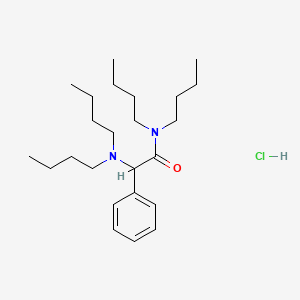
N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride is a chemical compound with a complex structure that includes both amide and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride typically involves the reaction of dibutylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, and filtration.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various alkyl groups.
Scientific Research Applications
N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-2-hydroxypropanamide
- N,N-Dibutyl-2-hydroxyethylamine
- N,N-Dibutyl-2-hydroxyethylacetamide
Uniqueness
N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride is unique due to its specific structural features, which include both amide and amine functional groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
73664-39-8 |
|---|---|
Molecular Formula |
C24H43ClN2O |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
N,N-dibutyl-2-(dibutylamino)-2-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C24H42N2O.ClH/c1-5-9-18-25(19-10-6-2)23(22-16-14-13-15-17-22)24(27)26(20-11-7-3)21-12-8-4;/h13-17,23H,5-12,18-21H2,1-4H3;1H |
InChI Key |
CTOBUZUODHCYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(C1=CC=CC=C1)C(=O)N(CCCC)CCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


